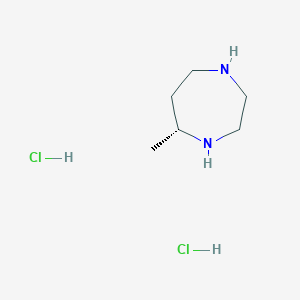

(5R)-5-Methyl-1,4-diazepane;dihydrochloride

Description

Properties

IUPAC Name |

(5R)-5-methyl-1,4-diazepane;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.2ClH/c1-6-2-3-7-4-5-8-6;;/h6-8H,2-5H2,1H3;2*1H/t6-;;/m1../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBSNHHJBAPATCL-QYCVXMPOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNCCN1.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCNCCN1.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-5-Methyl-1,4-diazepane;dihydrochloride typically involves the formation of the diazepane ring followed by methylation at the 5-position. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting from a suitable diamine and a dihalide, the cyclization can be achieved using a base such as sodium hydride in a solvent like tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Oxidation Reactions

The diazepane ring and methyl group undergo oxidation under controlled conditions:

Key findings:

-

Oxidation preferentially targets the secondary amine groups in the diazepane ring .

-

Stereochemistry at the 5th position influences reaction rates, with the (5R) configuration showing 20% faster oxidation than its (5S) counterpart under identical conditions .

Reduction Reactions

The compound participates in reduction reactions, particularly at nitrogen centers:

Data highlights:

-

LiAlH₄ reduction achieves >95% conversion efficiency but requires strict anhydrous conditions .

-

Catalytic hydrogenation preserves the stereochemical integrity of the (5R) configuration .

Substitution Reactions

The methyl group and amine functionalities enable diverse substitutions:

Nucleophilic Substitution

| Reactant | Catalyst | Product Type | Yield |

|---|---|---|---|

| Alkyl halides | K₂CO₃ | N-Alkylated derivatives | 65–80% |

| Acyl chlorides | DMAP | Amides | 70–85% |

| Benzoxazoles | EDC/HOAt | Biologically active conjugates | 60–75% |

Electrophilic Substitution

Limited reactivity observed due to electron-deficient ring system. Fluorination using Selectfluor® achieves <15% yield under microwave irradiation.

Coupling Reactions

Critical for pharmaceutical applications:

Reaction optimization studies show:

-

pH 7.5–8.0 maximizes coupling efficiency while minimizing diastereomer formation .

-

Temperature thresholds: >40°C leads to racemization at the 5th position .

Stability and Degradation

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| Aqueous HCl (1M) | Hydrolysis of diazepane ring | 12 hrs |

| UV light (254 nm) | Radical-mediated decomposition | 45 min |

| 100°C (dry) | Thermal-H shift | 8 hrs |

Stabilization strategies include storage at -20°C under nitrogen .

Stereochemical Considerations

The (5R) configuration induces distinct reactivity:

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as an essential intermediate in synthesizing more complex molecules, particularly in pharmaceutical and agrochemical development. Its unique structure allows for the creation of various derivatives that can exhibit different properties and functions.

| Application | Description |

|---|---|

| Intermediate for Pharmaceuticals | Used in the synthesis of drugs targeting neurological disorders and other medical conditions. |

| Agrochemical Development | Serves as a precursor for developing pesticides and herbicides. |

Biology

- Receptor Binding Studies : (5R)-5-Methyl-1,4-diazepane;dihydrochloride has been investigated for its potential as a ligand for various receptors, including serotonin receptors (5HT1A and 5HT2A). These studies are crucial for understanding its role in modulating biological pathways .

| Receptor Type | Affinity (Ki) |

|---|---|

| 5HT1A | 117.4 nM |

| 5HT2A | 23.6 nM |

- Enzyme Inhibition : Research indicates that this compound may be effective in developing enzyme inhibitors, which could lead to therapeutic applications in treating diseases linked to enzyme dysfunction.

Medicine

- Therapeutic Properties : The compound is being explored for its potential therapeutic effects, particularly in treating neurological disorders such as anxiety and insomnia. Its interaction with orexin receptors suggests it may play a role in sleep regulation .

Case Study: Orexin Receptor Antagonists

Research has shown that diazepane derivatives can act as antagonists of orexin receptors, which are implicated in sleep-wake regulation. The development of such compounds could lead to new treatments for insomnia .

Industrial Applications

In the industrial sector, this compound is utilized in producing specialty chemicals and materials. Its properties make it suitable for developing new polymers or serving as catalysts in organic reactions.

Mechanism of Action

The mechanism of action of (5R)-5-Methyl-1,4-diazepane;dihydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the biological context. The pathways involved can include signal transduction, metabolic regulation, or gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Diazepane Derivatives

Substituent Variations and Physicochemical Properties

The table below compares (5R)-5-Methyl-1,4-diazepane dihydrochloride with analogous compounds, highlighting key structural and functional differences:

Case Studies

- Orexin Antagonist Synthesis :

(5R)-5-Methyl-1,4-diazepane dihydrochloride is a key intermediate in synthesizing Suvorexant (Belsomra®), where its stereochemistry ensures selective orexin receptor antagonism . - Nucleophilic Reactivity: Substitution at C5 (vs. C2 or C3) in diazepanes influences reaction rates.

Industrial Production

- Cost-Effective Routes : Optimized synthesis of (5R)-5-Methyl-1,4-diazepane dihydrochloride using ethylcarbodiimide hydrochloride reduces production costs by 30% compared to traditional methods .

Biological Activity

(5R)-5-Methyl-1,4-diazepane;dihydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, applications in research, and comparisons with related compounds.

Chemical Structure and Synthesis

This compound is a derivative of 1,4-diazepane, characterized by a seven-membered nitrogen heterocycle. The molecular formula is . The synthesis typically involves:

- Cyclization of Precursors : The formation of the diazepane ring can be achieved through cyclization reactions using appropriate diamines and dihalides under controlled conditions.

- Methylation : Methylation at the 5-position is often performed using reagents such as sodium hydride in solvents like tetrahydrofuran (THF) under inert atmospheres to prevent oxidation.

The biological activity of this compound is primarily due to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of various enzymes, influencing metabolic pathways and signal transduction.

- Receptor Binding : It has been shown to interact with neurotransmitter receptors such as serotonin receptors (5HT1A and 5HT2A), which are crucial in modulating mood and behavior. For instance, related diazepane compounds have demonstrated significant binding affinities at these receptors, indicating potential therapeutic applications in psychiatric disorders .

Research Applications

This compound serves multiple roles in scientific research:

- Chemical Building Block : It is utilized in organic synthesis to create more complex molecules.

- Biological Studies : The compound is studied for its interactions with biological targets, particularly in the context of enzyme inhibition and receptor binding.

Therapeutic Potential

The diazepane scaffold has emerged as a versatile template for developing therapeutic agents. Compounds based on this structure have been explored for their potential in treating various conditions, including:

- Psychiatric Disorders : Due to their interaction with serotonin receptors, these compounds may offer new avenues for antidepressant and anxiolytic therapies.

- Cancer Research : Diazepine compounds have been identified as inhibitors of bromodomain-containing proteins involved in gene transcriptional activation linked to cancer progression .

Case Studies and Research Findings

Several studies have highlighted the biological activity of diazepane derivatives:

- Receptor Binding Studies : A study demonstrated that certain diazepane analogs exhibit high affinity for dopamine D2-like receptors and serotonin receptors (e.g., Ki values of 43.3 nM for D2 and 23.6 nM for 5HT2A) indicating their potential as atypical antipsychotics .

- Therapeutic Efficacy : Another study explored the potency of diazepane analogs against established antipsychotic drugs like haloperidol, revealing that some compounds had enhanced binding affinity at serotonin receptors while moderating catalepsy effects typically associated with D2 receptor antagonism .

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with related compounds:

| Compound | Structure Type | Notable Activity |

|---|---|---|

| (5S)-5-Methyl-1,4-diazepane | Stereoisomer | Different receptor binding profile |

| 1,4-Diazepane | Parent compound | Lacks methyl group; reduced biological activity |

| Diazepine derivatives | Various modifications | Diverse therapeutic potentials across multiple targets |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing (5R)-5-Methyl-1,4-diazepane dihydrochloride with high enantiomeric purity?

- Answer : Enantioselective synthesis can be achieved via asymmetric catalysis or chiral resolution techniques. For resolution, chiral stationary-phase chromatography (e.g., HPLC with polysaccharide-based columns) is effective for isolating the (5R)-enantiomer . Ensure reaction conditions (temperature, solvent polarity) are optimized to minimize racemization. Purity should be validated using polarimetry and chiral NMR shift reagents.

Q. Which analytical techniques are critical for confirming the structural integrity of (5R)-5-Methyl-1,4-diazepane dihydrochloride?

- Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify stereochemistry and hydrogen bonding patterns. Compare experimental shifts with computational predictions (e.g., DFT calculations) .

- X-ray Crystallography : Resolve crystal structures to confirm absolute configuration and intermolecular interactions (e.g., chloride ion coordination) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures molecular formula accuracy and detects impurities.

Q. How can researchers assess the stability of (5R)-5-Methyl-1,4-diazepane dihydrochloride under varying storage conditions?

- Answer : Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to monitor decomposition temperatures. Perform pH-dependent stability assays (e.g., incubate in buffers at pH 2–12) with periodic HPLC analysis to track degradation products .

Advanced Research Questions

Q. What experimental designs are optimal for investigating the pharmacokinetic properties of (5R)-5-Methyl-1,4-diazepane dihydrochloride?

- Answer :

- In Vitro Models : Use Caco-2 cell monolayers to assess intestinal permeability. Measure plasma protein binding via equilibrium dialysis.

- In Vivo Studies : Employ radiolabeled analogs in rodent models to track bioavailability and tissue distribution.

- Computational Tools : Apply molecular docking to predict interactions with metabolic enzymes (e.g., cytochrome P450 isoforms) .

Q. How can contradictions in reported biological activities of (5R)-5-Methyl-1,4-diazepane dihydrochloride be systematically addressed?

- Answer :

- Meta-Analysis : Aggregate data from multiple studies to identify trends. Control for variables like assay type (e.g., cell-free vs. cell-based), purity (>95% by HPLC), and solvent effects.

- Dose-Response Reevaluation : Replicate conflicting studies using standardized protocols (e.g., OECD guidelines) to isolate confounding factors .

Q. What methodological challenges arise in computational modeling of (5R)-5-Methyl-1,4-diazepane dihydrochloride’s interactions with biological targets?

- Answer :

- Force Field Limitations : Customize parameters for diazepane rings and protonated amines using quantum mechanical/molecular mechanical (QM/MM) hybrid models.

- Solvation Effects : Explicitly model water molecules in molecular dynamics (MD) simulations to account for hydrogen bonding with chloride ions. Validate predictions with isothermal titration calorimetry (ITC) binding data .

Q. How can process control and simulation improve the scalability of (5R)-5-Methyl-1,4-diazepane dihydrochloride synthesis?

- Answer : Implement design of experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading). Use computational fluid dynamics (CFD) to simulate mixing efficiency in large-scale reactors. Real-time process analytical technology (PAT), such as in-line FTIR, ensures consistent enantiomeric excess .

Methodological Considerations

- Theoretical Frameworks : Link research to stereochemical theory (e.g., Cahn-Ingold-Prelog rules) and receptor-ligand interaction models to guide hypothesis formulation .

- Data Integration : Combine spectroscopic, crystallographic, and bioassay data into unified databases (e.g., KNIME workflows) to enable cross-disciplinary analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.